molecular formula C25H24N2O3S B2561994 (3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892309-04-5

(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2561994
CAS RN: 892309-04-5
M. Wt: 432.54
InChI Key: RWSRVELJRXLNMF-BUVRLJJBSA-N
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Description

(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

The compound "(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" falls within the class of compounds that involve intricate chemical structures such as benzothiazines and benzothiadiazines. Research in this area often focuses on synthesizing new derivatives and exploring their potential applications. For instance, the synthesis of 3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxides, achieved by the reduction of corresponding 1,2-benzothiazin-2-ones, showcases the chemical transformations pivotal in the development of compounds with potential therapeutic properties (Camoutsis & Catsoulacos, 1992).

Photodynamic Therapy Applications

The design and synthesis of novel compounds with specific structural features, such as benzothiazines, can lead to significant advancements in fields like photodynamic therapy (PDT). For example, the development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups demonstrates the potential of such compounds in PDT, a treatment method that uses light-sensitive compounds to produce reactive oxygen species and kill cancer cells. These compounds' high singlet oxygen quantum yields make them suitable candidates for PDT applications, highlighting the importance of chemical synthesis in medical research (Pişkin, Canpolat, & Öztürk, 2020).

Asymmetric Organocatalysis

Another significant application is in the field of asymmetric organocatalysis, where compounds bearing benzothiadiazine skeletons have been used as hydrogen-bond donor catalysts. These catalysts facilitate highly enantioselective chemical reactions, crucial for producing chiral compounds used in various pharmaceuticals. The development of such catalysts underscores the role of chemical synthesis in advancing asymmetric synthesis techniques, which are fundamental in producing enantiomerically pure substances (Inokuma et al., 2011).

Advanced Materials Development

The research into these compounds also extends to the development of advanced materials with unique properties. For example, the synthesis and characterization of novel substituted 1,5-benzothiazepines containing 1,4-benzodioxane sulfonyl moiety demonstrate the exploration of new materials with potential applications in various industries, including pharmaceuticals and electronics (Chhakra, Mukherjee, Singh, & Chauhan, 2019).

properties

IUPAC Name

(3E)-3-[(3,4-dimethylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-7-6-8-20(13-17)16-27-23-10-5-4-9-22(23)25(28)24(31(27,29)30)15-26-21-12-11-18(2)19(3)14-21/h4-15,26H,16H2,1-3H3/b24-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSRVELJRXLNMF-BUVRLJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=C(C=C4)C)C)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=C(C=C4)C)C)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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